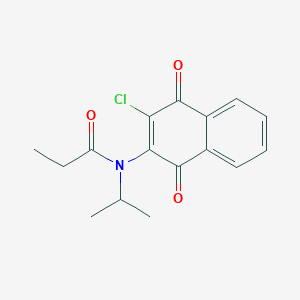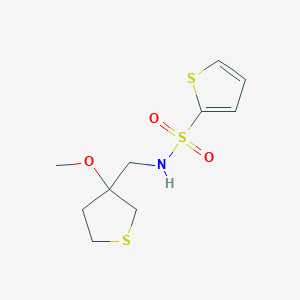
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that contains an indole nucleus . Indole derivatives, such as this compound, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a precursor in the synthesis of various biologically active molecules. Research has shown its versatility in generating compounds with potential anticancer activities. For instance, novel sulfones carrying hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties have been synthesized starting with similar sulfone-based precursors. These compounds exhibited significant in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting their potential as therapeutic agents (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Antiviral Properties
Another study explored the synthesis of derivatives from a related compound, which after several reactions yielded compounds with evaluated cytotoxicity and antiviral activities against HSV1 and HAV-MBB. This indicates the broader potential of such chemical structures in developing antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Novel Synthesis Methods
Antiproliferative and Anticancer Evaluation
Compounds derived from similar chemical structures have been evaluated for their anticancer properties. For example, phenylaminosulfanyl-1,4-naphthoquinone derivatives showed potent cytotoxic activity against various human cancer cell lines, underscoring the therapeutic potential of these molecules (Ravichandiran et al., 2019).
Catalytic Behavior and Reactivity
The compound has also been a subject in studies focusing on the synthesis and characterization of metal complexes showing catalytic behavior toward ethylene reactivity. This research opens avenues for its application in material science and industrial processes (Sun et al., 2007).
Estrogen Receptor Binding Affinity
Studies on 2-pyridin-2-yl-1H-indole derivatives, related to the chemical structure , have shown that these compounds exhibit fluorescent emission sensitive to solvent polarity and pH, along with reasonably good binding affinities to estrogen receptors. This indicates potential applications in developing fluorescent probes or therapeutic agents targeting estrogen receptors (Kasiotis & Haroutounian, 2006).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on synthesizing a variety of indole derivatives, including 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone, and investigating their potential therapeutic applications.
Propriétés
IUPAC Name |
1-[4-[(5-pyridin-4-yl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15(24)16-2-5-20(6-3-16)27(25,26)23-13-10-19-14-18(4-7-21(19)23)17-8-11-22-12-9-17/h2-9,11-12,14H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMZCDGTGGGFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)

![N-(2-chlorophenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2655860.png)
![N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2655861.png)


![2-(4-fluorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2655865.png)

![4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2655869.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2655873.png)
![N-(oxolan-2-ylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamid e](/img/structure/B2655874.png)
